Aeruginosin 98-b

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

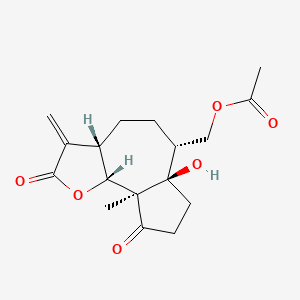

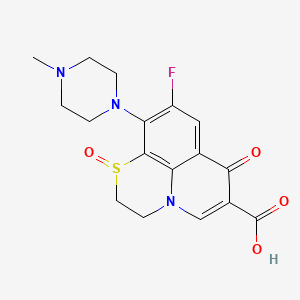

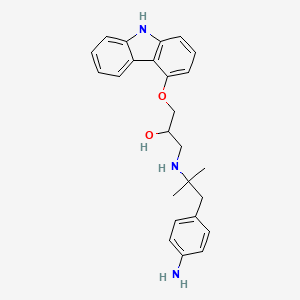

Aeruginosin 98-B is a natural product belonging to the aeruginosin family of compounds. These compounds are typically isolated from cyanobacteria, specifically from the species Microcystis aeruginosa . This compound is a tetrapeptide that exhibits potent inhibitory activity against serine proteases, such as trypsin and thrombin . This compound has garnered significant interest due to its unique structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Aeruginosin 98-B involves several key steps, including phase-transfer catalysis, asymmetric epoxidation, and drastic counteranion effects . The synthesis begins with the preparation of four fragments, which are then combined through a series of reactions. One of the critical steps is a highly diastereoselective palladium-catalyzed intramolecular asymmetric allylic alkylation reaction of a diastereomeric mixture of allylic carbonates .

Industrial Production Methods: While the total synthesis of this compound has been achieved in the laboratory, industrial production methods are not well-documented. The complexity of the synthesis and the need for precise reaction conditions make large-scale production challenging. advancements in synthetic biology and biotechnology may offer potential solutions for industrial-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Aeruginosin 98-B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to introduce new substituents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Aeruginosin 98-B has a wide range of scientific research applications due to its potent inhibitory activity against serine proteases . Some of the key applications include:

Chemistry: this compound serves as a valuable tool for studying enzyme inhibition and developing new synthetic methodologies.

Biology: The compound is used to investigate the role of serine proteases in various biological processes, including cell signaling and protein degradation.

Industry: The compound’s inhibitory properties make it useful in industrial processes that require precise control of protease activity, such as in the production of certain pharmaceuticals and biotechnological products.

Mechanism of Action

Aeruginosin 98-B exerts its effects by inhibiting serine proteases, specifically trypsin and thrombin . The compound binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in their substrates. This inhibition is achieved through the interaction of this compound’s unique structural features, including its 2-carboxy-6-hydroxyoctahydroindole moiety, with the enzyme’s active site . The binding of this compound to the enzyme’s active site blocks substrate access, thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Aeruginosin 98-B is part of a larger family of aeruginosin compounds, which share similar structural features and biological activities. Some of the similar compounds include:

Aeruginosin 298-A: This compound also inhibits serine proteases and has been studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features, such as the 2-carboxy-6-hydroxyoctahydroindole moiety, which contribute to its potent inhibitory activity and selectivity for certain serine proteases .

Properties

Molecular Formula |

C29H46N6O9S |

|---|---|

Molecular Weight |

654.8 g/mol |

IUPAC Name |

[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C29H46N6O9S/c1-3-17(2)25(34-27(39)24(37)14-18-6-9-20(36)10-7-18)28(40)35-22-16-21(44-45(41,42)43)11-8-19(22)15-23(35)26(38)32-12-4-5-13-33-29(30)31/h6-7,9-10,17,19,21-25,36-37H,3-5,8,11-16H2,1-2H3,(H,32,38)(H,34,39)(H4,30,31,33)(H,41,42,43)/t17-,19+,21-,22+,23+,24-,25-/m1/s1 |

InChI Key |

WZVRXEOKWMIDDV-HTKJFTDNSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N1[C@H]2C[C@@H](CC[C@H]2C[C@H]1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)O |

Canonical SMILES |

CCC(C)C(C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

Synonyms |

aeruginosin 98-B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.